3-bromo-N-[1-(furan-2-yl)ethyl]benzamide
説明
特性
IUPAC Name |
3-bromo-N-[1-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-9(12-6-3-7-17-12)15-13(16)10-4-2-5-11(14)8-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMQAPMFLYQEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogs and Substituent Effects
The following table compares structural analogs of 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide, highlighting key differences in substituents and reported properties:
Key Observations:
Biological Activity : The ligand L595 (), which contains a furan moiety, demonstrates strong binding affinity (ΔGbinding = -54.26 kcal/mol), suggesting furan-substituted benzamides may serve as effective ligands in molecular recognition systems .
Antifungal Potential: Compounds like LMM11 (), a benzamide with a furan-2-yl-oxadiazole group, have been screened for antifungal activity, indicating possible applications for furan-containing benzamides in antimicrobial research .
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide, and what are the critical reaction conditions?
The synthesis typically involves a multi-step approach:
- Step 1 : Bromination of the benzamide core using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in polar solvents like DCM or THF .
- Step 2 : Coupling of the brominated benzamide with furan-2-ylethylamine via nucleophilic acyl substitution. Catalysts such as HATU or DCC are employed to activate the carbonyl group, with reaction times ranging from 12–24 hours .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for benzamide:amine) .
Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide?
Key methods include:
- NMR : H and C NMR to confirm substitution patterns (e.g., bromine at C3, furan ethyl group at N). Aromatic protons appear at δ 7.2–8.1 ppm, while furan protons resonate at δ 6.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 324.02) and isotopic patterns for bromine .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., furan ring oxidation or debromination)?
- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis. Avoid protic solvents that may destabilize intermediates .
- Temperature Control : Maintain reactions at 0–5°C during bromination to prevent thermal decomposition .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling efficiency, or employ radical inhibitors (e.g., BHT) to suppress furan oxidation .
- DOE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) and optimize yield .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide derivatives?
- Substituent Variation : Replace bromine with Cl, F, or CF to assess electronic effects on bioactivity. For example, fluoro analogs show enhanced metabolic stability .
- Furan Modifications : Introduce methyl or methoxy groups to the furan ring to study steric and electronic impacts on target binding .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide?
- X-ray Diffraction : Determine crystal packing and torsional angles between the benzamide and furan moieties. For example, monoclinic systems (space group P2/c) reveal dihedral angles of 45–60°, indicating moderate planarity .
- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G**) to validate structural hypotheses .
Q. What analytical approaches address contradictions in biological activity data across studies?
- Meta-Analysis : Aggregate data from independent studies (e.g., IC values) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .
- Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites that may confound results .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
